Mass Shift Differentiation for MS Quantification
D-Arabinose-d5 provides a distinct +5 Da mass shift relative to unlabeled D-arabinose (MW 150.13 g/mol). This mass difference is sufficient to avoid isotopic cross-talk between the analyte and internal standard signals in mass spectrometry . In contrast, the singly-deuterated analog D-Arabinose-1-d (MW 151.14 g/mol) provides only a +1 Da mass shift, which can be insufficient to resolve the internal standard from the naturally occurring M+1 isotopic peak of the unlabeled analyte (~6-8% abundance for a C5 sugar), leading to signal overlap and compromised quantification accuracy .
| Evidence Dimension | Mass Difference from Unlabeled Analyte |
|---|---|
| Target Compound Data | +5 Da (MW 155.16 g/mol) |
| Comparator Or Baseline | D-Arabinose-1-d: +1 Da (MW 151.14 g/mol) |
| Quantified Difference | +4 Da greater mass separation |
| Conditions | Theoretical calculation based on molecular formula; relevant to all MS-based workflows. |
Why This Matters
The +5 Da mass shift ensures that the internal standard signal is completely resolved from the analyte's natural isotopic envelope, which is a prerequisite for accurate quantification in LC-MS/MS and GC-MS assays.
